N-[2-(ethylamino)ethyl]acetamide
Description
N-[2-(Ethylamino)ethyl]acetamide is a secondary acetamide derivative characterized by an acetamide group (-NHCOCH₃) linked to a 2-(ethylamino)ethyl chain. Its structure (CH₃CONH-CH₂CH₂-NH-CH₂CH₃) combines hydrophilic (amine) and hydrophobic (acetamide) moieties, making it a versatile intermediate in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-4-5-8-6(2)9/h7H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGPADICWLXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-[2-(ethylamino)ethyl]acetamide involves the direct acylation of 2-aminoethyl(ethyl)amine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acylating agent and the solvent.
Reductive Amination: Another method involves the reductive amination of 2-acetamidoacetaldehyde with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetic anhydride or acetyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(ethylamino)ethyl]acetamide can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Formation of this compound oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Key Characteristics
- Molecular Formula : C6H14N2O
- Molecular Weight : 130.19 g/mol
- Physical State : Liquid or solid depending on purity and conditions
Chemistry
N-[2-(ethylamino)ethyl]acetamide is utilized in:
- Organic Synthesis : It acts as a precursor for synthesizing complex organic molecules and heterocycles.
- Surface Chemistry : Employed in creating mixed two-component monolayers on glassy carbon electrodes, enhancing electrochemical properties.
Biology
In biological research, the compound is significant for:
- Biological Activity Studies : It serves as a precursor in synthesizing biologically active molecules.
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
The compound is explored for:
- Pharmaceutical Development : Used as an intermediate in synthesizing various pharmaceutical agents.
- Therapeutic Applications : Studies indicate potential roles in treating neurodegenerative diseases due to its neuroprotective properties.
Industry
In industrial applications, this compound finds use in:
- Polymer Production : Acts as a solvent and intermediate in producing polymers and resins.
- Coatings and Adhesives : Utilized in formulating coatings that require specific chemical properties.
Case Study 1: Neuroprotective Potential
A study evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death by enhancing glutathione levels and decreasing reactive oxygen species production.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration was determined to be 32 µg/mL for both strains, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethylacetamide
- Structure : CH₃CON(CH₂CH₃)₂
- Key Differences: Replaces the ethylaminoethyl chain with two ethyl groups directly attached to the acetamide nitrogen.
- Properties : Higher lipophilicity due to the absence of a primary amine. Commonly used as a solvent but lacks receptor-targeting substituents found in pharmacologically active analogs .
N-(2-(Diethylamino)ethyl)-2-phenylacetamide
- Structure : CH₃CONH-CH₂CH₂-N(CH₂CH₃)₂ with a phenyl group.
- Key Differences: Incorporates a phenyl ring and diethylaminoethyl chain, enhancing π-π stacking interactions with receptors.
Pharmacologically Active Analogs
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
- Structure: Aryl-substituted ethylaminoethyl acetamide.
- Activity: MT₂-selective partial agonist with anxiolytic and antinociceptive properties in rodents.
- Comparison: The ethylaminoethyl backbone is retained, but aryl groups enhance metabolic stability and receptor affinity .
Compound 1h (N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide)
- Structure: Dimethylaminoethyl chain with a fused furoquinoline ring.
- Activity : IC₅₀ values of 14.45 μM (P388) and 20.54 μM (A549) in anticancer assays, outperforming its parent compound.
- Comparison: The dimethylamino group improves solubility and DNA intercalation, suggesting that N-[2-(ethylamino)ethyl]acetamide derivatives could be optimized similarly .
Antimicrobial and Agrochemical Derivatives
N-Acetyltryptamine (N-(2-(1H-Indol-3-yl)ethyl)acetamide)
- Structure : Tryptamine-derived acetamide.
- Activity : Inhibits Ralstonia solanacearum (causing bacterial wilt) as a secondary metabolite in Brevibacillus brevis.
- Comparison: The ethylaminoethyl chain in this compound may similarly enhance bioactivity in antimicrobial contexts .
Chloroacetamide Herbicides (e.g., Alachlor)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Activity : Targets weed lipid biosynthesis.
- Comparison: Chlorine and methoxymethyl groups in agrochemicals enhance reactivity and target specificity, unlike the unsubstituted ethylaminoethyl chain in the parent compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability: Aryl or halogen substituents (e.g., UCM924 , alachlor ) improve metabolic stability compared to unsubstituted ethylaminoethyl derivatives.
- Solubility: Aminoethyl chains enhance water solubility, critical for bioavailability in drug candidates .
- Receptor Targeting: Ethylaminoethyl scaffolds mimic endogenous ligands (e.g., β-adrenergic agonists ), enabling receptor modulation.
Biological Activity
N-[2-(ethylamino)ethyl]acetamide, also known by its CAS number 4814-83-9, is a compound that has garnered attention in various biological and pharmacological studies. Its structure consists of an acetamide group substituted with an ethylamino moiety, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is . Below is a summary of its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 130.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Log P (Octanol-Water) | Not available |
This compound has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate receptors. These interactions suggest potential applications in treating neurological disorders.
- GABA Receptor Modulation : Compounds similar to this compound have been shown to act as GABAergic agents, which could help in managing anxiety and other mood disorders.
- NMDA Receptor Antagonism : The compound may exhibit antagonistic effects on NMDA receptors, potentially providing neuroprotective benefits in conditions like neurodegeneration.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anxiolytic Effects : Due to its action on GABA receptors, it may have potential as an anxiolytic agent.
- Neuroprotective Properties : Its ability to modulate glutamate receptors could make it beneficial in treating neurodegenerative diseases.
- Potential in Psychiatric Disorders : Research into similar compounds indicates possible efficacy in managing mood disorders and schizophrenia.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound and related compounds:
- Neuropharmacological Studies : In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter release, indicating potential for therapeutic use in psychiatric conditions .
- Toxicological Assessments : Toxicity evaluations have shown that while some acetamide derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish safety profiles for long-term use .
- Comparative Analyses : A comparative study with structurally similar compounds revealed that this compound has a favorable profile for further development as a drug candidate due to its unique mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
